4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine

Physicochemical property differentiation N1-substitution SAR LogP comparison

4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 2358751-10-5; molecular formula C₁₀H₁₀BrIN₂O; molecular weight 381.01 g/mol) is a dihalogenated 7-azaindole derivative belonging to the pyrrolo[2,3-b]pyridine class of heterocycles. The compound bears bromine at C4 of the pyridine ring and iodine at C3 of the pyrrole ring, with a 2-methoxyethyl substituent at the N1 position (SMILES: COCCn1cc(I)c2c(Br)ccnc21).

Molecular Formula C10H10BrIN2O
Molecular Weight 381.01 g/mol
Cat. No. B8125140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC10H10BrIN2O
Molecular Weight381.01 g/mol
Structural Identifiers
SMILESCOCCN1C=C(C2=C(C=CN=C21)Br)I
InChIInChI=1S/C10H10BrIN2O/c1-15-5-4-14-6-8(12)9-7(11)2-3-13-10(9)14/h2-3,6H,4-5H2,1H3
InChIKeyYMPVVJPSTWXIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine – Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Specifications


4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 2358751-10-5; molecular formula C₁₀H₁₀BrIN₂O; molecular weight 381.01 g/mol) is a dihalogenated 7-azaindole derivative belonging to the pyrrolo[2,3-b]pyridine class of heterocycles . The compound bears bromine at C4 of the pyridine ring and iodine at C3 of the pyrrole ring, with a 2-methoxyethyl substituent at the N1 position (SMILES: COCCn1cc(I)c2c(Br)ccnc21) . This scaffold forms the core of numerous ATP-competitive kinase inhibitor programs, including those targeting FGFR, Cdc7, FLT3, and c-Met kinases [1]. The compound is commercially available at ≥95% purity (AKSci specification), is supplied as a solid stored long-term in cool, dry conditions, and is classified as non-hazardous for DOT/IATA transport .

4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine – Why Generic Substitution Is Not a Viable Procurement Strategy


Superficial structural similarity among pyrrolo[2,3-b]pyridine derivatives masks profound differences in orthogonal reactivity, physicochemical properties, and downstream synthetic utility that directly determine experimental success or failure. The N1-(2-methoxyethyl) group confers differentiated lipophilicity and solubility compared to N1-H, N1-methyl, or N1-phenylsulfonyl analogs, altering chromatographic behavior, solution handling in biological assays, and compatibility with aqueous reaction conditions . The C3-iodo/C4-bromo regiochemical pattern is non-interchangeable with isomers such as 5-bromo-3-iodo or 3-bromo-5-iodo substitution; the C3 position of the pyrrolo[2,3-b]pyridine system undergoes electrophilic halogenation preferentially due to heightened nucleophilicity , and the iodine at this position provides a kinetically favored oxidative addition site for palladium-catalyzed cross-coupling relative to bromine at C4—enabling chemoselective, sequential C–C bond formation that regioisomeric or mono-halogenated analogs cannot replicate [1]. Substituting a close analog without verifying these properties risks failed coupling sequences, inseparable product mixtures, or misleading biological data.

4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine – Comparator-Anchored Quantitative Differentiation Evidence


N1-(2-Methoxyethyl) Substitution Confers Significant Lipophilicity Modulation vs. N1-H Analog

The 2-methoxyethyl substituent at the N1 position differentiates the target compound from its N1-H parent (4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, CAS 1000340-34-0). The unsubstituted analog has a computed LogP of 3.49 and a polar surface area (PSA) of 28.68 Ų [1]. While experimentally measured LogP for the target compound is not publicly available in refereed primary literature, the structurally simpler N1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine core (CAS 418795-27-4) has a computed LogP of 1.68 , representing a >1.8 log unit reduction vs. its N1-H counterpart. The 2-methoxyethyl group introduces both a hydrogen-bond acceptor (the ether oxygen) and increased rotatable bond count (from 0 to 3), directly improving aqueous solubility and compatibility with biological assay media—a property explicitly noted in vendor technical documentation .

Physicochemical property differentiation N1-substitution SAR LogP comparison

N1-(2-Methoxyethyl) vs. N1-Phenylsulfonyl: Differentiated Synthetic Utility and Deprotection Requirements

The N1-phenylsulfonyl analog (4-bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, CAS 943322-47-2) is widely used as a protected intermediate in 7-azaindole-based kinase inhibitor synthesis, as documented in the azaindole medicinal chemistry literature—3,5-disubstituted-7-azaindole derivatives are readily prepared from 1-tosyl-3-iodo-5-bromo-7-azaindole [1]. However, the phenylsulfonyl group carries significant structural penalties: its molecular weight (463.09 g/mol) is 82.08 Da heavier than the target compound (381.01 g/mol), and its computed LogP of 3.8 [2] is substantially more lipophilic. Critically, the phenylsulfonyl group requires an additional deprotection step (typically strong base or fluoride-mediated cleavage) before biological evaluation, introducing a potential point of yield loss and impurity generation. The 2-methoxyethyl group, by contrast, is a stable, traceless N1-modification that requires no deprotection—streamlining synthetic routes by one step while maintaining a more drug-like physicochemical profile.

Protecting group strategy N1-substitution comparison Synthetic intermediate selection

C3-Iodo/C4-Bromo Regioisomerism Enables Chemoselective Sequential Cross-Coupling Inaccessible to 5-Bromo-3-iodo or 3-Bromo-5-iodo Isomers

The target compound positions iodine at C3 (pyrrole ring) and bromine at C4 (pyridine ring). This regioisomeric pattern is functionally distinct from the 5-bromo-3-iodo isomer (CAS 757978-18-0, melting point 234–239 °C ) and the 3-bromo-5-iodo isomer (CAS 900514-06-9, computed XLogP3 = 2.7 [1]). In palladium-catalyzed cross-coupling, aryl iodides undergo oxidative addition approximately 102–103 times faster than aryl bromides under standard Suzuki–Miyaura conditions [2], enabling C3-selective functionalization at the electronically activated pyrrole position before subsequent C4 bromo coupling. The C4 position on the pyridine ring is electron-deficient relative to C3, further differentiating the reactivity of the two halogens. The 5-bromo-3-iodo isomer places both halogens on the pyridine ring in a 1,3-relationship, while the 3-bromo-5-iodo isomer reverses the bromine/iodine positions—both lose the inherent reactivity differential between the electron-rich pyrrole C3 and electron-deficient pyridine C4 positions that the target compound uniquely exploits. Literature on chemoselective Suzuki–Miyaura coupling of iodo-chloro-pyrrolopyridines demonstrates the principle that C2-iodo substitution enables selective first coupling, leaving the chloro (or bromo) substituent available for a subsequent transformation [3].

Chemoselective cross-coupling Regioisomer comparison Orthogonal reactivity

Class-Level FGFR Inhibitory Activity Context: Pyrrolo[2,3-b]pyridine Scaffold Demonstrates Nanomolar Potency in Published Series

While the target compound itself is a synthetic building block for which direct isolated biological IC₅₀ data are not reported in peer-reviewed primary literature, the pyrrolo[2,3-b]pyridine scaffold—with halogen substitution patterns directly accessible from this intermediate—has demonstrated potent FGFR inhibitory activity. In a published 2021 study, compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) exhibited IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4) in biochemical kinase assays, along with inhibition of 4T1 breast cancer cell proliferation and induction of apoptosis [1]. Separately, Cdc7 kinase inhibitors built on the same scaffold achieved IC₅₀ values as low as 7 nM [2]. FLT3-targeting 1H-pyrrolo[2,3-b]pyridine derivatives showed IC₅₀ values of 0.64–0.75 μM against MOLM-13 and MV4-11 AML cell lines [3]. Vendor documentation indicates that 4-bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine has been investigated as an FGFR inhibitor with in vitro potency at low concentrations, though specific numerical values are not publicly disclosed .

FGFR kinase inhibition Pyrrolo[2,3-b]pyridine SAR Kinase inhibitor building block

Commercially Verified Purity Specification (≥95%) and Non-Hazardous Classification Enable Streamlined Procurement

The target compound carries a verified minimum purity specification of 95% as supplied by AKSci (Cat. 0149EP), with long-term storage at cool, dry conditions and DOT/IATA non-hazardous classification for transport . This compares favorably with related dihalogenated pyrrolo[2,3-b]pyridines available at the same nominal purity (5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine at 95% purity ; 3-bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine at 95% purity [1]). However, the target compound is distinguished by its well-defined single-vendor sourcing with full Certificate of Analysis (COA) and Safety Data Sheet (SDS) availability upon request , supporting GLP-compliant procurement workflows. The non-hazardous transport classification simplifies international shipping logistics compared to analogs requiring special handling—a practical procurement advantage for multi-site collaborative programs.

Quality specification Procurement compliance Purity comparison

4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine – Evidence-Backed Application Scenarios for Scientific Procurement


FGFR-Targeted Kinase Inhibitor Lead Optimization via Sequential Cross-Coupling

Medicinal chemistry teams developing ATP-competitive FGFR inhibitors can employ this building block as a central intermediate for systematic SAR exploration at both C3 and C4 positions. The C3-iodo substituent enables first-stage Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids (iodide oxidative addition is kinetically favored ~102–103× over bromide), followed by a second C4-bromo coupling to introduce a distinct substituent. This sequential, chemoselective strategy—chemically inaccessible with non-iodinated or regioisomeric analogs—directly supports the FGFR inhibitor programs that have yielded compounds with IC₅₀ values of 7–25 nM against FGFR1–3 [1]. The N1-(2-methoxyethyl) group remains stable throughout both coupling steps, eliminating the deprotection requirement associated with N1-phenylsulfonyl-protected intermediates and delivering a more drug-like final compound with improved solubility [2].

Diversity-Oriented Synthesis (DOS) Library Construction on the 7-Azaindole Scaffold

This compound serves as a privileged building block for constructing diverse 3,4-disubstituted-7-azaindole libraries targeting multiple kinase families. The orthogonal reactivity of C3-I and C4-Br, combined with the electron-rich pyrrole (C3) vs. electron-deficient pyridine (C4) electronic differentiation, enables platform chemistry where one core intermediate generates dozens of analogs through parallel synthesis workflows. The 7-azaindole scaffold has been validated across at least nine distinct kinase targets including Cdc7 (IC₅₀ = 7 nM), c-Met (IC₅₀ = 22.8 nM), FLT3 (IC₅₀ = 0.64 μM cellular), ALK, and JAK family kinases [1][3]. Procurement of this specific building block provides entry to all of these target classes without the need to stock multiple regioisomeric intermediates.

Pre-Clinical Candidate Scale-Up with Favorable Physicochemical and Safety Profile

For programs advancing from hit-to-lead into lead optimization, this building block offers measurable procurement and handling advantages. Its non-hazardous DOT/IATA classification [1] supports multi-gram to kilogram shipping without specialized dangerous goods protocols, and its 95% minimum purity specification with available COA documentation satisfies GLP batch traceability requirements. Compared to the N1-phenylsulfonyl analog (MW 463.09, LogP 3.8, requires deprotection), the target compound's lower molecular weight (381.01), reduced lipophilicity (core LogP ~1.68), and traceless N1 group translate into fewer synthetic steps, higher atom economy, and final compounds with intrinsically better developability profiles—factors that reduce cost-per-compound in scale-up campaigns [2].

Kinase Selectivity Profiling via Regioisomer-Controlled Substitution

The specific C4-bromo/C3-iodo arrangement on the 7-azaindole core has been exploited in published SAR studies to tune kinase selectivity. The azaindole review literature documents that 3,5-disubstituted-7-azaindole derivatives prepared from halogenated intermediates achieve selective inhibition across kinases including DYRK, GSK-3β, Haspin, and PDK1 [1]. The C3 position of the pyrrolo[2,3-b]pyridine system is a critical vector for hinge-binding interactions, while the C4 position projects toward the solvent-accessible region or selectivity pocket depending on the kinase. By using this building block with differentiated halogen reactivity, medicinal chemists can independently vary C3 and C4 substituents to probe selectivity determinants—an approach not feasible with mono-halogenated or symmetrically protected intermediates.

Quote Request

Request a Quote for 4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.